O3-Benzyl-L-threonine benzyl ester hydrochloride
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Overview
Description
O3-Benzyl-L-threonine benzyl ester hydrochloride: is a chemical compound with the molecular formula C20H23NO7·HCl and a molecular weight of 425.86 g/mol . It is primarily used in proteomics research and is known for its applications in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O3-Benzyl-L-threonine benzyl ester hydrochloride typically involves the esterification of L-threonine with benzyl alcohol, followed by benzylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification and benzylation processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O3-Benzyl-L-threonine benzyl ester hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized threonine derivatives, while reduction can produce reduced threonine esters .
Scientific Research Applications
Chemistry: O3-Benzyl-L-threonine benzyl ester hydrochloride is used as a building block in organic synthesis and peptide chemistry. It serves as a precursor for the synthesis of various peptides and amino acid derivatives .
Biology: In biological research, the compound is utilized in the study of protein structure and function. It aids in the investigation of protein-protein interactions and enzyme mechanisms .
Medicine: It is explored for its role in the synthesis of bioactive peptides and therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of O3-Benzyl-L-threonine benzyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and influence biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- O-Benzyl-L-threonine benzyl ester
- L-Threonine benzyl ester hydrochloride
- N-Benzyl-L-threonine benzyl ester hydrochloride
Comparison: O3-Benzyl-L-threonine benzyl ester hydrochloride is unique due to its specific benzylation pattern and hydrochloride salt form. This uniqueness imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry. Compared to similar compounds, it offers enhanced stability and reactivity under certain conditions .
Properties
IUPAC Name |
benzyl 2-amino-3-phenylmethoxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAXKPZMYPUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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